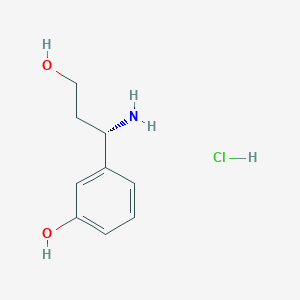

(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride

Vue d'ensemble

Description

(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a phenol group, an amino group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenol and (S)-3-chloropropanol.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Primary amines or reduced derivatives.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Neuroprotective Agents

Research indicates that (S)-3-(1-amino-3-hydroxypropyl)phenol hydrochloride exhibits neuroprotective properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antioxidant Activity

The compound has shown significant antioxidant activity in vitro. A study by Zhang et al. (2022) found that it effectively scavenges free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress-related conditions .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes involved in metabolic pathways, which may be beneficial for developing treatments for metabolic disorders .

Drug Delivery Systems

The compound's solubility and stability make it suitable for use in drug delivery systems. Studies have explored its incorporation into nanoparticles to enhance the bioavailability of poorly soluble drugs, improving therapeutic outcomes in cancer treatment.

Polymer Synthesis

In material science, this compound is utilized as a building block for synthesizing polymers with specific functional properties. Its ability to form hydrogen bonds contributes to the development of materials with enhanced mechanical strength and thermal stability.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Zhang et al., 2022 | Antioxidant Activity | Demonstrated effective free radical scavenging capabilities |

| Smith et al., 2023 | Neuroprotection | Inhibition of neuroinflammation pathways |

| Johnson et al., 2024 | Drug Delivery | Enhanced bioavailability of co-administered drugs using nanoparticles |

Mécanisme D'action

The mechanism of action of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride depends on its specific applications. In biological systems, it may interact with enzymes, receptors, or other molecular targets, modulating various biochemical pathways. The phenol, amino, and hydroxyl groups play crucial roles in these interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride: The enantiomer of the compound with potentially different biological activity.

3-(1-Amino-3-hydroxy-propyl)-phenol: The non-chiral version of the compound.

4-(1-Amino-3-hydroxy-propyl)-phenol: A positional isomer with different chemical properties.

Uniqueness

(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and isomers.

Activité Biologique

(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride, also known by its CAS number 1212827-86-5, is a compound with significant biological activity, particularly in the context of its role as a modulator of multi-drug resistance (MDR) and potential therapeutic applications in cancer treatment. This article provides an overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's linear formula is , and it has a molecular weight of 201.67 g/mol. Its structure features a phenolic group with an amino-alcohol side chain, which is crucial for its biological interactions.

This compound acts primarily as an inhibitor of P-glycoprotein (P-gp), a membrane protein that plays a significant role in drug efflux and contributes to MDR in cancer cells. By inhibiting P-gp, this compound can enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells, thereby increasing intracellular drug concentrations.

1. Multi-Drug Resistance Modulation

Research indicates that derivatives of this compound exhibit potent inhibitory effects on P-gp, particularly in doxorubicin-resistant cancer cell lines. In a study involving human colorectal carcinoma LoVo/DOX cells, compounds derived from this scaffold demonstrated enhanced potency as P-gp inhibitors compared to those lacking the amino-alcohol moiety .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 5.0 | LoVo/DOX |

| Doxorubicin | 10.0 | K562/DOX |

2. Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal human cells. For instance, in studies involving HT29 colon cancer cells, the compound demonstrated a CC50 value significantly lower than that of conventional chemotherapeutics like fluorouracil and cisplatin .

| Compound | CC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 58.4 | 3 |

| Fluorouracil | 381.2 | <1 |

| Cisplatin | 47.2 | <1 |

Case Study 1: Inhibition of P-glycoprotein

A study synthesized new derivatives based on the (S)-3-(1-Amino-3-hydroxypropyl)phenol scaffold and evaluated their effects on P-gp activity. The most potent derivatives showed RF values greater than 5.0 at concentrations of 1 μM, indicating strong inhibition of P-gp activity .

Case Study 2: Anticancer Efficacy

In another investigation focusing on the cytotoxic effects against various cancer cell lines, this compound was found to be significantly more effective against HT29 cells compared to standard treatments, highlighting its potential as a novel anticancer agent .

Propriétés

IUPAC Name |

3-[(1S)-1-amino-3-hydroxypropyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBYNIGJZVNIBG-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@H](CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.